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molecular formula C14H13NO6 B8489018 4-Hydroxy-4-(3-indolylmethyl)-2-ketoglutaric acid CAS No. 551958-84-0

4-Hydroxy-4-(3-indolylmethyl)-2-ketoglutaric acid

Cat. No. B8489018
M. Wt: 291.26 g/mol
InChI Key: SLWQCDYJBNGHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07432100B2

Procedure details

According to the study by the present inventors, it has been found that PtALD can catalyze the aldol condensation reaction of indolepyruvic acid with pyruvic acid (or oxalacetic acid) to yield 4-(indol-3-ylmethyl)-4-hydroxy-2-oxoglutaric acid (IHOG), and the reaction of phenylpyruvic acid with pyruvic acid to yield 4-phenylmethyl-4-hydroxy-2-oxoglutaric acid (PHOG).
Name
indolepyruvic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1CC(=O)C(O)=O.[C:16]([OH:21])(=[O:20])[C:17]([CH3:19])=[O:18].C(O)(=O)[CH2:23][C:24]([C:26]([OH:28])=[O:27])=[O:25]>>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:23][C:24]([OH:25])([C:26]([OH:28])=[O:27])[CH2:19][C:17](=[O:18])[C:16]([OH:21])=[O:20])=[CH:2]1

Inputs

Step One
Name
indolepyruvic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)CC(C(=O)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)CC(CC(C(=O)O)=O)(C(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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